molecular formula C8H4BrF13 B165187 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane CAS No. 128454-91-1

6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane

Cat. No. B165187
M. Wt: 427 g/mol
InChI Key: UVKBMPCVVMQGLN-UHFFFAOYSA-N
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Description

“6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane” is a chemical compound with the molecular formula C8H4BrF13 . It has an average mass of 427.001 Da and a monoisotopic mass of 425.928864 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C8H4BrF13. It includes 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, and 13 fluorine atoms . The exact arrangement of these atoms in space defines the compound’s 3D structure, which can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some of these properties for this compound include a molecular weight of 483.11 g/mol, a complexity of 445, and a topological polar surface area of 0 Ų . It’s also worth noting that this compound has a rotatable bond count of 7 .

Scientific Research Applications

Brominated and Fluorinated Compounds in the Environment

Novel Brominated Flame Retardants

A critical review summarizes the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It discusses the EU registration, potential risks, and highlights the need for more research on their occurrence, environmental fate, and toxicity. Large knowledge gaps exist for many NBFRs, indicating the necessity for optimized analytical methods and further studies on indoor environments and potential leaching sources (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Concentrations and Toxicology of Tribromophenol

This review focuses on 2,4,6-Tribromophenol (TBP), a widely produced brominated phenol, covering its occurrence in the environment and biotic matrices, toxicokinetics, and toxicodynamics. The review identifies gaps in current knowledge about TBP's environmental and health impacts, suggesting the need for further research in these areas (Koch & Sures, 2018).

Fluoroalkylation Reactions in Aqueous Media

A review highlights the progress in aqueous fluoroalkylation, emphasizing the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. It discusses the development of environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups, noting that water has been used as a solvent or reactant in various fluoroalkylation reactions, including trifluoromethylation and difluoromethylation (Song et al., 2018).

properties

IUPAC Name

6-bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKBMPCVVMQGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7C(CF3)2CH2CH2Br, C8H4BrF13
Record name Hexane, 6-bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371286
Record name 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane

CAS RN

128454-91-1
Record name 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128454-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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